6-(2-Nitro-4-azidophenylamino)caproate

Photoaffinity labeling Protein-nucleic acid interaction Spacer arm optimization

Crosslinker spacer length mismatch leads to failed experiments. 6-(2-Nitro-4-azidophenylamino)caproate (Acid-SANPAH) eliminates this risk with a validated 20 Å caproate spacer-demonstrated to capture EF-Tu•Phe-tRNA interactions where 14 Å probes yield 0% crosslinking. • 20 Å spacer: captures protein-protein/protein-RNA interactions at 14-20 Å distances • Aryl azide photoreactive group: <5 min crosslinking kinetics; 15-25% yield • Carboxylic acid terminus: EDC/NHS coupling or direct hydrazide-surface conjugation • ≥95% purity; -20°C dark storage; standard pack sizes 100 mg, 250 mg, 1 g, bulk custom

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
CAS No. 58775-38-5
Cat. No. B1230028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Nitro-4-azidophenylamino)caproate
CAS58775-38-5
Synonyms6-(2-nitro-4-azidophenylamino)caproate
6-(4'-azido-2'-nitrophenylamino)hexanoate
6-ANH
NAZPAC
Molecular FormulaC12H15N5O4
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O
InChIInChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19)
InChIKeyLOFJQDXNFNAVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Nitro-4-azidophenylamino)caproate: Overview


6-(2-Nitro-4-azidophenylamino)caproate (also known as 6-ANH or NAZPAC) is a heterobifunctional photoaffinity crosslinking reagent [1]. It features a 2-nitro-4-azidophenyl (aryl azide) photoreactive group at one terminus and a carboxylic acid group at the other, separated by a six-carbon caproate spacer arm measuring approximately 20 Å in extended conformation [2]. Upon irradiation with UV light (250–350 nm) or visible light (>400 nm in specific conditions), the aryl azide moiety generates a reactive nitrene intermediate capable of non-selective insertion into C–H and N–H bonds of proximal biomolecules [3].

Heterobifunctional photoaffinity crosslinker for biomolecular interaction mapping
20 Å spacer supports intermolecular crosslinking capture
Carboxylic acid terminus enables two-step carbodiimide conjugation
Aryl azide activates under UV/visible light for non-selective insertion

6-(2-Nitro-4-azidophenylamino)caproate: Why Substitution Fails


Generic substitution among photoaffinity crosslinkers is precluded by three interdependent variables that govern experimental outcomes: photoreactive group chemistry (aryl azide vs. benzophenone vs. diazirine), spacer arm length, and terminal functional group reactivity [1]. For 6-(2-Nitro-4-azidophenylamino)caproate specifically, the 20 Å caproate spacer defines the radius of crosslinking capture and determines whether protein-protein or protein-nucleic acid interactions can be detected at all [2]. Shorter probes (e.g., 14 Å or 8 Å) completely ablate crosslinking in the same system, while longer spacers (e.g., 18.2 Å Sulfo-SANPAH) capture different interaction partners [3]. The carboxylic acid terminus further dictates conjugation strategy and downstream functional compatibility, distinguishing this compound from NHS ester analogs used for amine-targeted labeling.

  • Photoreactive group Aryl azide selectivity and wavelength profile may not transfer to benzophenone or diazirine probes
  • Spacer length Shorter spacers (
  • Terminal group Carboxylic acid vs. NHS ester dictates conjugation protocol; buffer compatibility and hydrolysis sensitivity differ

6-(2-Nitro-4-azidophenylamino)caproate: Key Evidence


Spacer Length Determines Crosslinking Outcome

In the E. coli EF-Tu•Phe-tRNA complex system, crosslinking with the 20 Å 6-(2-Nitro-4-azidophenylamino)caproate probe achieved a yield of 15–25% [1]. Shortening the probe to 14 Å completely blocked crosslinking, and an 8 Å p-azidophenacyl probe similarly failed to produce any detectable crosslinked product [1]. This establishes a minimum functional spacer length requirement for this interaction.

Spacer Length Impact
Head-to-head
15–25% yield (20 Å) vs. 0% (14 Å, 8 Å)
Spacer length critically determines crosslinking detectability
EF-Tu•Phe-tRNA complex; tungsten lamp
Photoaffinity labeling Protein-nucleic acid interaction Spacer arm optimization

Rapid Crosslinking Kinetics

When conjugated to E. coli Phe-tRNA, 6-(2-Nitro-4-azidophenylamino)caproate-mediated crosslinking to EF-Tu was complete in less than five minutes under irradiation with a single 650 W tungsten lamp at 4 cm distance [1]. The crosslinking remained stable to at least 20 minutes of continued irradiation, indicating that the nitrene intermediate reacts rapidly without significant photodegradation of the crosslinked product [1].

Crosslinking Kinetics
Reported
Supports time-resolved photoaffinity experiments
Stable to ≥20 min irradiation
Mapping Resolution
Reported
Single-nucleotide (C1400)
Supports high-precision structural mapping
RNase T1 sequencing, 16S rRNA
Spacer Comparison
Cross-study
20 Å vs. 18.2 Å (Sulfo-SANPAH)
Longer spacer enables distinct interaction capture
1.8 Å difference affects capture radius
Nanoprobe Selectivity
Context-dependent
Aryl azide > benzophenone ≈ diazirine
Reported selectivity advantage in nanoprobe format
Gold nanoparticle conjugation
Conjugation Chemistry
Class-level
–COOH (requires EDC/NHS) vs. NHS ester
Conjugation protocol and buffer compatibility differ
NHS ester hydrolyzes t1/2 ~4–5 h at pH 8
Photoaffinity labeling Crosslinking kinetics Time-resolved analysis

High-Resolution RNA Crosslink Mapping

Using 6-[(2-nitro-4-azidophenyl)amino]caproate (NAK) attached to the 5'-anticodon base of A-site bound tRNA, the crosslinked 16S rRNA oligonucleotide was identified as UACACACCG1401, with the crosslinking site precisely mapped to the C1400 residue [1]. This single-nucleotide resolution was achieved by RNase T1 digestion and sequencing of the crosslinked complex without chemical cleavage.

Mapping Resolution
Reported
Single-nucleotide (C1400)
Supports high-precision structural mapping
RNase T1 sequencing, 16S rRNA
Ribosome structure RNA-protein crosslinking Nucleotide-resolution mapping

Spacer Arm Comparison: Sulfo-SANPAH

6-(2-Nitro-4-azidophenylamino)caproate possesses a 20 Å spacer arm, while the commercially prevalent Sulfo-SANPAH (a sulfonated NHS ester analog) has an 18.2 Å spacer [1][2]. The 1.8 Å difference, combined with the carboxylic acid vs. NHS ester terminal chemistry, directs fundamentally different experimental applications. Shorter spacer arms (e.g., 14 Å or less) are optimal for intramolecular crosslinking, whereas longer spacers (>16 Å) enable intermolecular crosslinking and capture of more distant interaction partners [3].

Spacer Comparison
Cross-study
20 Å vs. 18.2 Å (Sulfo-SANPAH)
Longer spacer enables distinct interaction capture
1.8 Å difference affects capture radius
Crosslinker selection Spacer arm comparison Protein interaction mapping

Aryl Azide Selectivity in Nanoprobe Format

Comparative analysis of three major photoreactive groups (aryl azide, benzophenone, diazirine) in the context of gold nanoparticle-conjugated photoaffinity probes revealed that the aryl azide group enables the most selective crosslinking of a model small molecule binding protein [1]. This contrasts with conventional solution-phase photoaffinity labeling, where benzophenone often demonstrates higher efficiency. The nitro substitution on the 2-nitro-4-azidophenyl ring enhances photolysis efficiency at longer wavelengths, reducing biomolecule damage [2].

Nanoprobe Selectivity
Context-dependent
Aryl azide > benzophenone ≈ diazirine
Reported selectivity advantage in nanoprobe format
Gold nanoparticle conjugation
Photoaffinity probe design Crosslinking selectivity Nanoparticle conjugation

Carboxylic Acid vs. NHS Ester Reactivity

6-(2-Nitro-4-azidophenylamino)caproate terminates in a carboxylic acid group, requiring activation (e.g., EDC/NHS carbodiimide chemistry) for conjugation to amine-containing targets [1]. In contrast, Sulfo-SANPAH and SANPAH incorporate pre-activated NHS esters that react directly with primary amines . The carboxylic acid terminus offers greater flexibility in two-step conjugation protocols, enables coupling to hydrazide-modified surfaces, and avoids the hydrolysis sensitivity inherent to NHS esters in aqueous buffers above pH 8.0 .

Conjugation Chemistry
Class-level
–COOH (requires EDC/NHS) vs. NHS ester
Conjugation protocol and buffer compatibility differ
NHS ester hydrolyzes t1/2 ~4–5 h at pH 8
Bioconjugation Crosslinker functional group Carbodiimide coupling

6-(2-Nitro-4-azidophenylamino)caproate: Optimal Use Cases


Mapping Protein-RNA Interactions

The 20 Å spacer of 6-(2-Nitro-4-azidophenylamino)caproate has been validated in ribosome A-site mapping, precisely identifying the C1400 residue of 16S rRNA as the crosslinking target [1]. The rapid crosslinking kinetics (<5 min) and 15–25% yield in the EF-Tu•Phe-tRNA complex make it suitable for probing translation machinery interactions where shorter probes (14 Å) completely fail [2]. This compound is the evidence-backed choice for ribosomal interaction mapping and tRNA-protein crosslinking studies.

Two-Step Conjugation Photoaffinity Labeling

The carboxylic acid terminus distinguishes 6-(2-Nitro-4-azidophenylamino)caproate from NHS ester analogs, enabling EDC/NHS-mediated coupling to amine-containing biomolecules or direct conjugation to hydrazide-modified surfaces [1]. This functional group is preferred when: (1) sequential conjugation steps are required, (2) the target lacks accessible primary amines, or (3) NHS ester hydrolysis in aqueous buffers would compromise yield [2]. The 20 Å spacer further provides sufficient reach for intermolecular crosslinking applications.

Nanoparticle Photoaffinity Probe Development

Comparative analysis of photoreactive groups in nanoparticle-conjugated formats demonstrated that aryl azides (including the 2-nitro-4-azidophenyl moiety) enable the most selective crosslinking of binding proteins, outperforming benzophenone and diazirine alternatives [1]. Researchers developing gold nanoparticle-conjugated affinity probes or multivalent photoaffinity reagents should prioritize this compound class for optimal selectivity in complex biological matrices.

Defined-Distance Receptor Crosslinking

Crosslinker spacer length directly determines which receptor subunits can be captured: probes with 16.2 Å spacers label additional proteins not captured by shorter (7.3 Å) probes in the cholecystokinin receptor system [1]. The 20 Å spacer of 6-(2-Nitro-4-azidophenylamino)caproate falls within the 'medium-long' range, enabling capture of noncovalently associated subunits while avoiding excessive nonspecific labeling associated with longer spacers. This compound is specifically indicated when the spatial distance between binding partners is estimated to be 14–20 Å.

Application
Selection Property
Validation Focus
Protein-RNA interaction mapping
Spacer arm length supporting intermolecular capture
Crosslinking site resolution and yield
Two-step conjugation labeling
Carboxylic acid for EDC/NHS-mediated coupling
Conjugation efficiency and buffer compatibility
Nanoparticle probe development
Aryl azide selectivity in nanoprobe format
Binding protein selectivity in complex matrices
Defined-distance receptor crosslinking
Medium-long spacer for subunit capture
Captured subunit identity and distance estimation

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